N-cyclohexyl-2,3-dihydroindole-1-carboxamide
Overview
Description
N-cyclohexyl-2,3-dihydroindole-1-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the indole ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,3-dihydroindole-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with 2,3-dihydroindole-1-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted indole derivatives. These products can exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
N-cyclohexyl-2,3-dihydroindole-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylindole-1-carboxamide
- 2,3-dihydroindole-1-carboxamide
- N-cyclohexyl-2,3-dihydroindole
Uniqueness
N-cyclohexyl-2,3-dihydroindole-1-carboxamide is unique due to the presence of both the cyclohexyl group and the dihydroindole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-cyclohexyl-2,3-dihydroindole-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of indole derivatives characterized by a cyclohexyl group and a carboxamide functional group. The structural formula can be represented as follows:
This structure contributes to its lipophilicity, influencing its interactions with biological targets.
The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, thereby altering their activity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes with their active sites, preventing substrate binding. This has been observed in studies focusing on anti-inflammatory pathways.
- Receptor Antagonism : Research indicates that it may act as an antagonist at P2X7 receptors, which are implicated in various inflammatory and autoimmune conditions. The P2X7 receptor is activated by ATP and plays a significant role in mediating inflammatory responses .
Antimicrobial Properties
This compound has shown potential antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. It has been studied for its ability to reduce inflammation in animal models of arthritis and other inflammatory diseases. For instance, it has been reported to decrease pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines while sparing normal cells, highlighting its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on P2X7 Receptor Antagonism : A patent indicated that derivatives of indole carboxamides, including this compound, showed promise as P2X7 antagonists in treating neuropathic pain and chronic inflammatory conditions .
- Anti-inflammatory Characterization : A study characterized the compound's dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in the eicosanoid pathway involved in inflammation . The compound demonstrated an IC50 value of 0.45 ± 0.11 μM against isolated 5-LOX.
- Cytotoxicity Assessment : Research assessing cytotoxic effects indicated that this compound exhibited low cytotoxicity while maintaining potent biological activity against target cells .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-cyclohexyl-2-methyl-1-indolinecarboxamide | Methyl group at 2-position | Enhanced lipophilicity; potential antimicrobial |
N-cyclohexyl-1-indolinecarboxamide | No methyl substitution | Less potent than 2-methyl derivative |
N-cyclohexyl-3-methyl-1-indolinecarboxamide | Methyl group at 3-position | Variable activity; structure-dependent |
This table illustrates how structural variations influence biological activity among related compounds.
Properties
IUPAC Name |
N-cyclohexyl-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIPNWACISSEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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